Cas no 1096353-29-5 (2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid)

2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its piperidine and pyridine moieties, which contribute to its utility in pharmaceutical and agrochemical applications. The methoxy group enhances solubility and reactivity, facilitating further functionalization. Its carboxylic acid group allows for straightforward derivatization into esters, amides, or other derivatives, making it a valuable building block for drug discovery and material science. The compound's stability under standard conditions ensures reliable handling and storage. Its structural features also make it a candidate for studying bioactive molecules, particularly in the development of receptor-targeted compounds.
2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid structure
1096353-29-5 structure
Product Name:2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid
CAS No:1096353-29-5
MF:C12H16N2O3
MW:236.267043113708
CID:5733988
PubChem ID:43216541
Update Time:2025-05-19

2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS009098419
    • F1908-0612
    • 2-(4-Methoxypiperidin-1-yl)nicotinic acid
    • 1096353-29-5
    • starbld0022656
    • 2-(4-methoxypiperidin-1-yl)pyridine-3-carboxylic acid
    • 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid
    • Inchi: 1S/C12H16N2O3/c1-17-9-4-7-14(8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16)
    • InChI Key: BVGVULQYIFQTEA-UHFFFAOYSA-N
    • SMILES: O(C)C1CCN(C2C(C(=O)O)=CC=CN=2)CC1

Computed Properties

  • Exact Mass: 236.11609238g/mol
  • Monoisotopic Mass: 236.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.7Ų

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Additional information on 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid

Introduction to 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid (CAS No. 1096353-29-5) and Its Emerging Applications in Chemical Biology and Drug Discovery

2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid, identified by the CAS number 1096353-29-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the piperidine-pyridine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of both methoxy and carboxylic acid functional groups in its molecular framework enhances its versatility, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid contribute to its unique chemical properties, which include solubility, stability, and reactivity. These characteristics are crucial for its utility in various biochemical assays and drug discovery processes. Recent studies have highlighted the compound's role as a key intermediate in synthesizing targeted ligands for receptor binding studies. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for medicinal chemistry investigations.

In the realm of drug discovery, 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid has been explored as a building block for small-molecule inhibitors. The piperidine ring, in particular, is a well-documented pharmacophore that enhances binding affinity and selectivity. Researchers have leveraged this compound to develop molecules with potential applications in treating neurological disorders, cancer, and inflammatory diseases. The carboxylic acid group further facilitates derivatization, allowing chemists to modify its properties for specific biological targets.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid for their pharmacological potential. Machine learning models have been trained on large datasets of bioactive molecules to predict binding affinities and toxicological profiles. This approach has accelerated the discovery process, identifying promising candidates for further experimental validation. The integration of 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid into these pipelines has shown promising results, particularly in the identification of novel therapeutic agents.

The synthesis of 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic utility. Modern synthetic methodologies have improved yield and purity, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the piperidine-pyridine core efficiently. These advancements in synthetic chemistry have not only enhanced the production of this compound but also opened new avenues for its derivatives.

In clinical research, 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid has been investigated for its potential role in modulating biological pathways associated with disease progression. Preclinical studies have demonstrated its ability to interact with key enzymes involved in metabolic disorders and neurodegeneration. The compound's structural flexibility allows it to be tailored into more potent analogs with improved pharmacokinetic properties. Such modifications are critical for translating preclinical findings into viable therapeutic options.

The pharmaceutical industry has recognized the significance of 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid as a lead compound for drug development. Its incorporation into novel drug candidates has shown promise in early-phase clinical trials. The compound's ability to cross the blood-brain barrier and reach target sites efficiently makes it particularly valuable for central nervous system (CNS) disorders. Ongoing research aims to optimize its pharmacological profile further, ensuring greater efficacy and safety.

Environmental considerations also play a role in the development of compounds like 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid. Sustainable synthetic routes are being explored to minimize waste and reduce environmental impact. Green chemistry principles have guided efforts to develop eco-friendly processes that align with regulatory requirements and industry standards. These initiatives underscore the commitment to responsible chemical synthesis and application.

Future directions in the study of 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid include exploring its role in combination therapies and personalized medicine approaches. The compound's versatility makes it suitable for developing synergistic drug regimens that address complex diseases more effectively. Additionally, advances in nanotechnology have opened new possibilities for delivering this compound using targeted nanoparticles, enhancing therapeutic outcomes.

In summary, 2-(4-Methoxypiperidin-1-yl)pyridine-3-carboxylic acid (CAS No. 1096353-29-5) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its structural features, synthetic accessibility, and biological activity make it a valuable asset in developing novel therapeutics. As research continues to evolve, this compound is poised to play an increasingly important role in addressing global health challenges through innovative chemical solutions.

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